L-ANAP hydrochloride

CAS No.:

Cat. No.: VC13618001

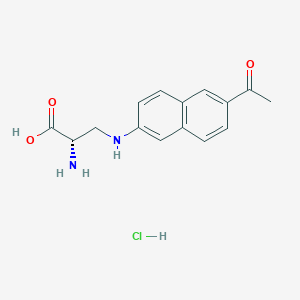

Molecular Formula: C15H17ClN2O3

Molecular Weight: 308.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17ClN2O3 |

|---|---|

| Molecular Weight | 308.76 g/mol |

| IUPAC Name | (2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1 |

| Standard InChI Key | CVCVMOWHECWHDK-UQKRIMTDSA-N |

| Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl |

| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

L-ANAP hydrochloride belongs to the class of naphthalene-containing amino acids, characterized by a 6-acetylnaphthalen-2-yl group linked to an alanine backbone via an amino bridge. The hydrochloride salt enhances solubility in aqueous buffers, critical for biological applications. The IUPAC name, 3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid hydrochloride, reflects its precise substituent arrangement . The stereochemistry at the α-carbon follows the L-configuration, ensuring compatibility with ribosomal protein synthesis machinery .

Table 1: Key Molecular Properties of L-ANAP Hydrochloride

Spectral and Fluorescent Properties

The fluorescence emission spectrum of L-ANAP peaks near 485 nm in aqueous environments, with minor shifts depending on local polarity . Incorporation into proteins at specific sites (e.g., the S4 helix of voltage-gated proton channels) allows monitoring of structural rearrangements. For instance, when embedded in the S4 segment of human H1 channels, L-ANAP’s fluorescence intensity increases upon depolarization due to reduced quenching by nearby aromatic residues like phenylalanine 150 (F150) .

Table 2: Spectroscopic Data for L-ANAP Hydrochloride

| Parameter | Value | Conditions |

|---|---|---|

| 477–485 nm | pH 7.0, aqueous buffer | |

| Quantum Yield | 0.32 (relative to free Anap) | In H1 channels |

| Quenching Partners | F150 (S2 helix) | H1 channels |

Synthesis and Purification

Synthetic Routes

L-ANAP hydrochloride is synthesized via enantioselective methods to preserve the L-configuration. Xiang and Wang (2011) developed a multi-step protocol starting from 6-acetyl-2-naphthylamine, involving:

-

Boc-protection of the amino group.

-

Coupling with bromoalanine methyl ester under Ullmann conditions.

-

Ester hydrolysis and subsequent hydrochloride salt formation .

The methyl ester variant (L-ANAP methyl ester hydrochloride, ) serves as an intermediate, improving cell permeability during in vitro incorporation .

Analytical Validation

MedChemExpress reports a purity of 99.89% for L-ANAP hydrochloride batches, verified by liquid chromatography-mass spectrometry (LCMS) . Residual solvents and byproducts are minimized through reverse-phase chromatography, ensuring suitability for sensitive biophysical assays.

Applications in Protein Engineering and Biophysics

Site-Specific Protein Labeling

L-ANAP’s genetic incorporation via amber stop codon suppression enables precise tagging of proteins without disrupting native function. In H1 proton channels, substitution at residues Q191 (S3–S4 linker) and A197–I202 (S4 helix) yielded functional channels with fluorescence signals correlating with voltage sensor movement .

Monitoring Conformational Dynamics

Simultaneous patch-clamp and fluorescence recordings revealed that L-ANAP’s emission kinetics track S4 helix displacement in H1 channels. Depolarization-induced fluorescence increases exhibit two kinetic components:

-

Fast phase (): Reflects initial S4 movement.

-

Slow phase (): Corresponds to channel opening and proton permeation .

This biphasic behavior suggests at least three conformational states in the activation pathway.

pH-Dependent Quenching Mechanisms

Fluorescence quenching by F150 in H1’s S2 helix provides a spatial ruler for measuring S4 displacement. Mutating F150 to alanine (F150A) increased basal fluorescence by 60%, confirming its role as a static quencher . ΔpH modulates quenching efficiency, offering insights into proton gradient-dependent gating.

Recent Advances and Future Directions

Elucidating Voltage Sensor Coupling

Recent studies using L-ANAP-labeled H1 channels demonstrated that S4 movement can occur post-channel opening, challenging traditional gating models . This finding implies modular regulation of voltage sensing and pore domains.

Expanding Genetic Code Toolkits

Efforts to engineer orthogonal tRNA/synthetase pairs for L-ANAP incorporation in mammalian cells aim to broaden its utility in live-cell imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume